![molecular formula C4H3N3 B14256753 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene CAS No. 478303-70-7](/img/structure/B14256753.png)
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene is a highly strained bicyclic compound that has garnered interest due to its unique structural and electronic properties. This compound is characterized by a bicyclic framework with three nitrogen atoms incorporated into the ring system, making it a triazabicyclo compound. Its unique structure makes it a subject of study in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazo compound with a nitrogen-containing heterocycle under photolytic or thermal conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly strained product.
Industrial Production Methods
Industrial production of this compound is not well-documented due to the compound’s instability and the specialized conditions required for its synthesis. advancements in flow chemistry and microreactor technology may offer potential routes for scalable production in the future.
Análisis De Reacciones Químicas
Types of Reactions
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design.
Industry: Its electronic properties make it of interest in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene exerts its effects is largely dependent on its interaction with other molecules. The nitrogen atoms in the ring can act as electron donors or acceptors, facilitating various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]hepta-2,4,6-triene: A similar compound with a different arrangement of atoms and electronic properties.
Cyclohepta-1,3,5-triene: Another related compound with a different ring structure and reactivity.
Uniqueness
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene is unique due to the incorporation of three nitrogen atoms into its bicyclic framework, which imparts distinct electronic and structural properties. This makes it a valuable compound for studying the effects of nitrogen incorporation into ring systems and for exploring new chemical reactivity.
Propiedades
Número CAS |
478303-70-7 |
|---|---|
Fórmula molecular |
C4H3N3 |
Peso molecular |
93.09 g/mol |
Nombre IUPAC |
2,4,7-triazabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C4H3N3/c1-3-4(7-3)6-2-5-1/h1-3H |
Clave InChI |
URKFZLAJYCKURQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC=NC2=NC21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)
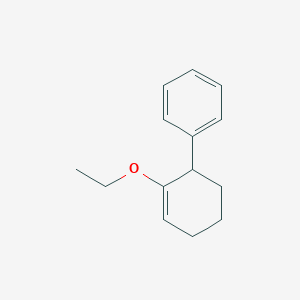
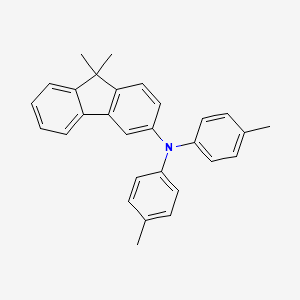
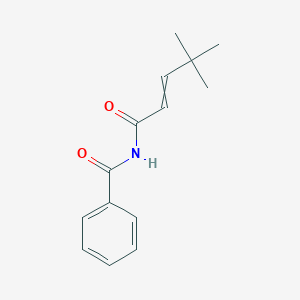
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole](/img/structure/B14256705.png)
![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)
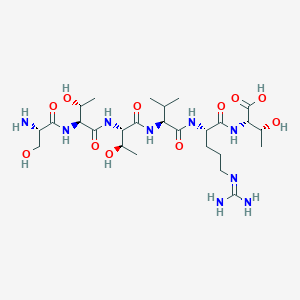

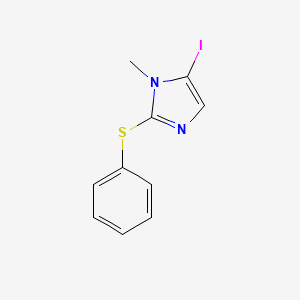
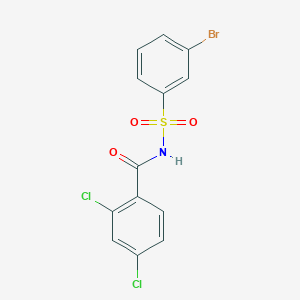
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
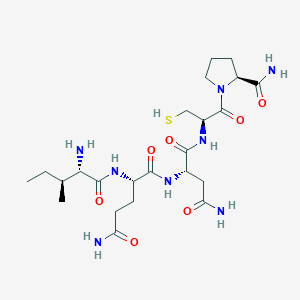
![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
